

3-(Tributylstannyl)pyridine CAS number

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Compound of Interest

Compound Name: 3-(Tributylstannyl)pyridine

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An In-Depth Technical Guide to 3-(Tributylstannyl)pyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Tributylstannyl)pyridine is a pivotal organometallic reagent, primarily utilized as a sophisticated building block in palladium-catalyzed cross-coupling reactions. Its unique structure, which combines a nucleophilic tributyltin moiety with a versatile pyridine ring, makes it an indispensable tool for the synthesis of complex biaryl and heteroaryl compounds prevalent in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, its core application in the Stille cross-coupling reaction, and the critical safety procedures required for its handling. The causality behind experimental choices and the mechanistic underpinnings of its reactivity are explored to provide field-proven insights for laboratory application.

Compound Identification and Physicochemical Properties

3-(Tributylstannyl)pyridine, also known as tributyl(pyridin-3-yl)stannane, is an air- and moisture-stable organotin compound that serves as a key partner in C-C bond formation.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
CAS Number	59020-10-9	[2][3][4][5]
Molecular Formula	C ₁₇ H ₃₁ NSn	[2][3]
Molecular Weight	368.14 g/mol	[2][3]
Appearance	Clear to pale yellow liquid/oil	[4][6]
Boiling Point	132 °C at 0.3 mmHg	[6]
Density	~1.15 g/cm ³	[6]
Synonyms	3-Pyridyltributylstannane, Tributyl(pyridin-3-yl)stannane, 3-Pyridyltributyltin	[2][4]
Purity (Typical)	≥90-98%	[2][5]

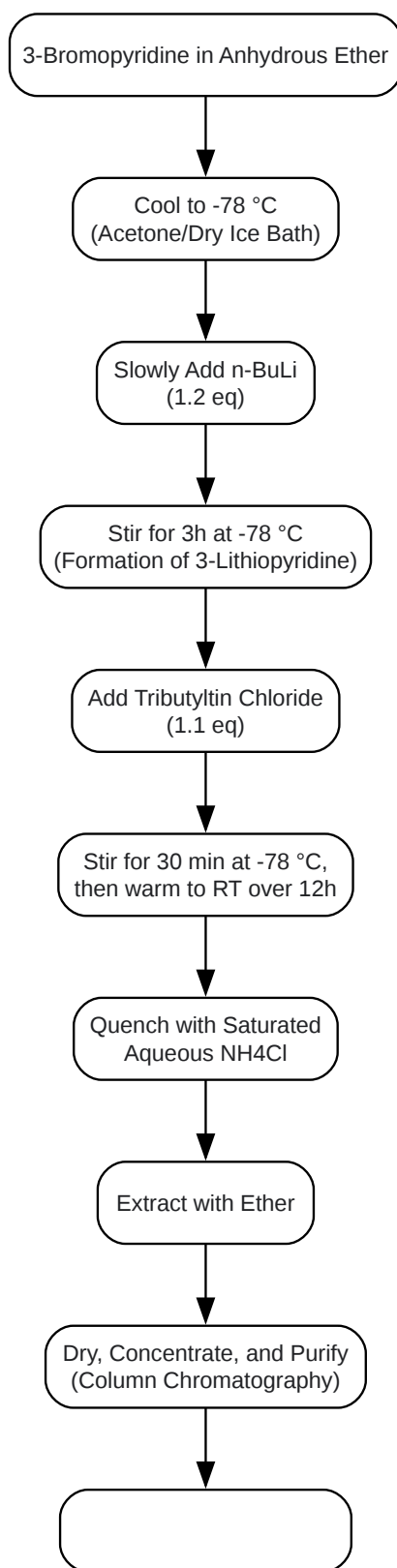
Synthesis of 3-(Tributylstannyl)pyridine: A Validated Protocol

The most common and reliable synthesis of **3-(Tributylstannyl)pyridine** involves a lithium-halogen exchange on a pyridine precursor, followed by quenching with an electrophilic tin reagent. This method provides high yields of the target compound.

Underlying Principle: Lithiation and Stannylation

The synthesis hinges on the deprotonation of an acidic proton or, more commonly, a lithium-halogen exchange at the 3-position of the pyridine ring. 3-Bromopyridine is an ideal starting material due to the favorable kinetics of the lithium-bromine exchange using an organolithium base like n-butyllithium (n-BuLi). The resulting 3-lithiopyridine is a potent nucleophile that readily attacks the electrophilic tin atom of tributyltin chloride, forming the desired C-Sn bond. The reaction must be conducted under strictly anhydrous and inert conditions at low temperatures (-78 °C) to prevent side reactions, such as the reaction of n-BuLi with the solvent or quenching of the lithiated intermediate by trace amounts of water.

Experimental Workflow: Synthesis



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Caption: Workflow for the synthesis of **3-(Tributylstannyl)pyridine**.

Step-by-Step Laboratory Protocol

This protocol is adapted from established literature procedures.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- **Preparation:** Add 3-bromopyridine (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Dissolve it in anhydrous diethyl ether or tetrahydrofuran (THF) (approx. 0.2 M concentration).
- **Lithiated Intermediate Formation:** Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1–1.2 eq, typically 1.6 M solution in hexanes) dropwise via syringe. Stir the resulting mixture at -78 °C for 1-3 hours. Successful formation of the lithiated intermediate is often indicated by a color change.[\[8\]](#)
- **Stannylation:** To the cold solution, add tributyltin chloride (1.0–1.1 eq) dropwise. Continue stirring at -78 °C for an additional 1-3 hours.[\[7\]](#)
- **Warm-up and Quench:** Remove the cooling bath and allow the reaction to gradually warm to room temperature. Let it stir for at least 12 hours or overnight.
- **Work-up:** Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[\[6\]](#)[\[8\]](#) Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with diethyl ether or ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[\[6\]](#)[\[8\]](#) The resulting crude oil is typically purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures, e.g., 9:1 v/v) to yield the pure product.[\[6\]](#) Some sources also suggest vacuum distillation, though this can be challenging due to the high boiling point of the compound.[\[6\]](#)
[\[9\]](#)

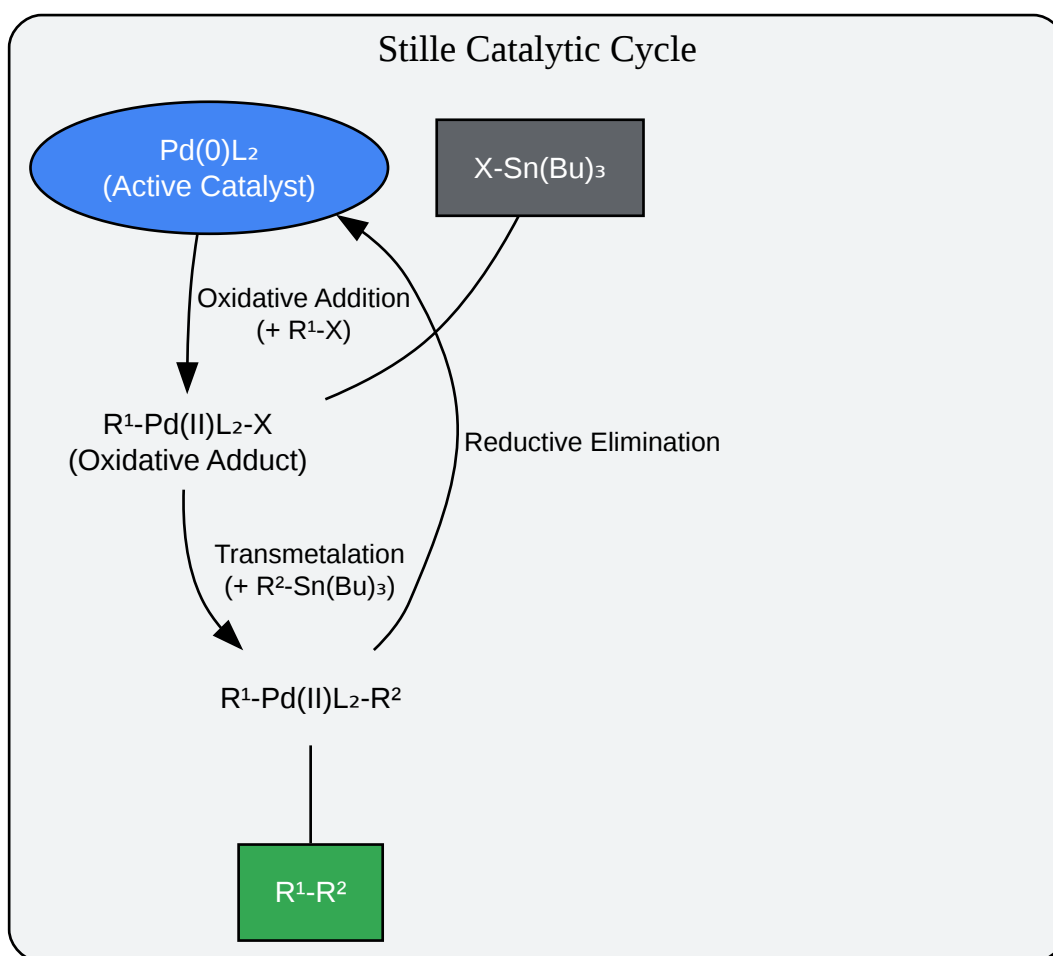
Core Application: The Stille Cross-Coupling Reaction

3-(Tributylstannyl)pyridine is a premier reagent for the Stille reaction, a palladium-catalyzed process that forms a C-C bond between an organostannane and an organic halide or pseudohalide (like a triflate).[\[1\]](#)[\[10\]](#) This reaction is highly valued for its tolerance of a wide

variety of functional groups, making it suitable for late-stage functionalization in complex molecule synthesis.[1][11][12]

The Catalytic Cycle: A Mechanistic Overview

The Stille reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][11][13]



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Caption: The catalytic cycle of the Stille cross-coupling reaction.

- **Oxidative Addition:** The active Pd(0) catalyst inserts into the carbon-halide bond of the organic electrophile (R¹-X) to form a square planar Pd(II) intermediate.[11][13] The reactivity of halides generally follows the trend I > Br > Cl.[1]

- Transmetalation: The organostannane (in this case, **3-(tributylstannyl)pyridine**, where R² is the pyridin-3-yl group) exchanges its organic group with the halide on the Pd(II) complex. This is often the rate-determining step.[\[1\]](#)
- Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.[\[11\]](#)[\[13\]](#)

General Protocol for Stille Coupling

This protocol is a representative example and may require optimization for specific substrates.
[\[11\]](#)

- Reagent Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon), add the aryl halide or triflate (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) or PdCl₂(PPh₃)₂ (dichlorobis(triphenylphosphine)palladium(II)) (1-5 mol%), and an appropriate anhydrous solvent (e.g., toluene, DMF, or THF).
- Stannane Addition: Add **3-(Tributylstannyl)pyridine** (1.1–1.5 eq) to the mixture via syringe.
- Reaction Conditions: Heat the reaction mixture (typically 80-110 °C) and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to over 24 hours.
- Work-up and Purification: After cooling, the reaction mixture is often diluted and washed with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration through celite.[\[11\]](#) Following aqueous work-up, the crude product is purified by column chromatography.

Safety, Handling, and Waste Disposal

Trustworthiness through Self-Validation: Acknowledging Hazard is the First Step to Safety.

Organotin compounds, including **3-(Tributylstannyl)pyridine**, are highly toxic and pose significant health risks.[\[1\]](#)[\[14\]](#)[\[15\]](#) Extreme caution must be exercised at all times.

- **High Acute Toxicity:** Organotin compounds are toxic by all routes of exposure: inhalation, ingestion, and skin contact.^{[14][16]} They can cause severe irritation to the skin, eyes, and respiratory system and may affect the central nervous system and immune system.^{[14][17][18]} The toxicity is highest for compounds with three or four alkyl groups attached to the tin atom.^[14]
- **Personal Protective Equipment (PPE):** Always work in a certified chemical fume hood.^[17] Wear suitable protective clothing, chemically resistant gloves (nitrile is often insufficient; double-gloving or using heavier gloves like butyl rubber is recommended), and safety goggles or a face shield.^{[16][18]}
- **Handling Procedures:** Use inert atmosphere techniques (e.g., Schlenk line or glovebox) for transfers to prevent exposure and maintain reagent integrity.^[17] All glassware that comes into contact with the reagent should be decontaminated.
- **Spill Response:** In the event of a spill, absorb the material with a spill pillow or other absorbent material, place it in a sealed container, and label it as hazardous waste.^[14] Do not use water to extinguish fires involving organotin reagents, as some can react to produce flammable gas.^[17]
- **Waste Disposal:** All waste containing organotin compounds, including contaminated solvents and silica gel from chromatography, must be disposed of as hazardous waste according to institutional and local regulations.^{[14][16][18]} Do not dispose of this material down the drain, as it is very toxic to aquatic life with long-lasting effects.^[16]

Conclusion

3-(Tributylstannyl)pyridine, identified by CAS number 59020-10-9, is a powerful and versatile reagent in modern organic synthesis. Its primary utility in the Stille cross-coupling reaction allows for the efficient construction of pyridyl-containing compounds that are often challenging to synthesize via other methods. While its application is straightforward, the inherent toxicity of organotin compounds necessitates a rigorous and informed approach to safety and handling. By understanding its synthesis, reactivity, and hazards, researchers can effectively and safely leverage this important building block in the development of novel pharmaceuticals and advanced materials.

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